2-Hexylquinolin-4(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-hexyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFMEGDHHAYDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

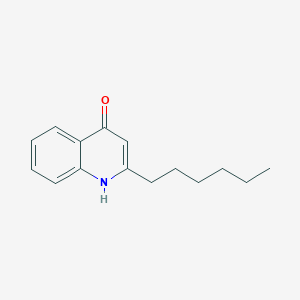

CCCCCCC1=CC(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Precision Synthesis of 2-Hexylquinolin-4(1H)-one

This technical guide details the synthesis of 2-Hexylquinolin-4(1H)-one , a structural analogue of the Pseudomonas aeruginosa quorum sensing molecule HHQ (2-heptyl-4-quinolone).

The guide prioritizes a modernized Conrad-Limpach approach , utilizing Meldrum's acid for precursor assembly and Eaton's Reagent for cyclization. This optimized pathway avoids the hazardous high-temperature conditions (

Executive Summary

Target Molecule: 2-Hexylquinolin-4(1H)-one (Substituted 4-quinolone).

Significance: A lipophilic signaling analogue used to probe bacterial quorum sensing (PQS system) and a privileged scaffold in medicinal chemistry for antimicrobial and anticancer development.

Core Challenge: Classical synthesis requires extreme temperatures (

Retrosynthetic Analysis

The strategic disconnection focuses on the C2–C3 and N1–C2 bonds. The most reliable pathway utilizes the condensation of aniline with a

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Reaction Pathway & Mechanism

The synthesis proceeds through three distinct chemical phases.

Phase 1: Precursor Synthesis (Meldrum's Acid Route)

Direct acylation of Meldrum's acid with heptanoyl chloride, followed by alcoholysis, yields ethyl 3-oxononanoate . This method is superior to Claisen condensation as it prevents self-condensation side products.

-

Key Reagent: Heptanoyl Chloride (

backbone provides the hexyl tail attached to the carbonyl).

Phase 2: Schiff Base Formation

Condensation of aniline with ethyl 3-oxononanoate. Acid catalysis promotes the formation of the

Phase 3: Cyclization (The Critical Step)

Classical Method: Thermal cyclization in Dowtherm A at

Figure 2: Step-wise mechanistic flow utilizing the Eaton's Reagent pathway.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[3]

-

Heptanoyl Chloride (

) -

Aniline (Redistilled if dark)

-

Eaton’s Reagent (

in -

Solvents: Dichloromethane (DCM), Ethanol (absolute), Diethyl Ether.

Step 1: Synthesis of Ethyl 3-oxononanoate

-

Acylation: Dissolve Meldrum’s acid (

) in anhydrous DCM ( -

Workup: Wash with dilute HCl (

), then water. Dry organic layer ( -

Alcoholysis: Dissolve the crude acyl-Meldrum’s acid in absolute ethanol (

). Reflux for 3–4 hours.[3]-

Observation: Evolution of

gas indicates reaction progress.

-

-

Purification: Concentrate in vacuo. The resulting oil is ethyl 3-oxononanoate . (Yield typically

; can be used directly or distilled).

Step 2: Formation of -Enamino Ester

-

Mix ethyl 3-oxononanoate (

) and aniline ( -

Add catalytic glacial acetic acid (

). -

Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (approx. 3–5 hours).

-

Evaporate toluene to yield the crude enamine oil.

Step 3: Cyclization with Eaton’s Reagent[1]

-

Add Eaton’s Reagent (

per -

Heat the mixture to

for 2–3 hours.-

Safety Note: Do not overheat. Unlike PPA, Eaton's reagent is less viscous and easier to handle, but is still corrosive.

-

-

Quenching: Cool to RT and slowly pour onto crushed ice/water with vigorous stirring.

-

Isolation: Neutralize the aqueous suspension with Sodium Carbonate (

) or Ammonium Hydroxide until pH ~7–8. The solid product will precipitate. -

Purification: Filter the solid. Recrystallize from ethanol or methanol/water mixture.

Analytical Validation (Self-Validating Data)

To confirm the identity of the synthesized 2-hexylquinolin-4(1H)-one, compare spectral data against these predicted values derived from HHQ analogues.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | Broad Singlet ( | NH (Lactam tautomer) | |

| Doublet ( | H-5 (Aromatic, deshielded by carbonyl) | ||

| Singlet ( | H-3 (Alkene proton of quinolone ring) | ||

| Triplet ( | |||

| Triplet ( | Terminal CH3 of hexyl chain | ||

| 13C NMR | Signal | C=O (Carbonyl C4) | |

| Signal | C-2 (Quinolone ring) | ||

| MS (ESI+) | 230.15 | Molecular Ion ( |

Troubleshooting & Optimization

-

Issue: Low Yield in Step 3.

-

Cause: Incomplete cyclization or degradation.

-

Fix: Ensure the enamine formation (Step 2) is complete (no residual aniline). Residual aniline can react with Eaton's reagent or form side products.

-

-

Issue: Product is an Oil/Sticky Solid.

-

Cause: Impurities or residual mineral acid.

-

Fix: Ensure thorough neutralization during quenching. Triturate the solid with cold diethyl ether to remove non-polar impurities.

-

-

Issue: "O-Alkylation" vs "C-Alkylation" (Tautomers).

References

-

Conrad-Limpach Synthesis (Classic): Conrad, M., & Limpach, L. (1887).[3][4] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

-

Meldrum's Acid Precursor Route: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3] 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry.

-

Eaton's Reagent Cyclization: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1][3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry.

-

PQS/HHQ Analogue Synthesis: Woschnagg, S., et al. (2019). Synthesis of 2-Alkyl-4(1H)-quinolones. Beilstein Journal of Organic Chemistry.

-

Quorum Sensing Context: Pesci, E. C., et al. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. PNAS.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Alkyl-4(1H)-quinolones: The Central Role of 2-Heptylquinolin-4(1H)-one in Bacterial Communication

Executive Summary

The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One of the most promising avenues is the targeted disruption of bacterial communication, or quorum sensing (QS), a process that governs the collective behaviors and virulence of pathogens. Within the intricate signaling network of the opportunistic pathogen Pseudomonas aeruginosa, the 2-alkyl-4(1H)-quinolone (AQ) signaling system holds a position of critical importance. This guide provides a comprehensive technical overview of the mechanism of action of 2-heptylquinolin-4(1H)-one (HHQ), a pivotal signaling molecule and biosynthetic precursor within this system. We will dissect its biosynthesis, its interaction with the transcriptional regulator PqsR (MvfR), the subsequent cascade of gene expression leading to virulence factor production, and the validated experimental protocols for investigating this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of the Pqs QS system as a target for next-generation anti-virulence therapies.

Section 1: The Landscape of Quorum Sensing and the Primacy of the pqs System

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This coordinated behavior enables bacteria to function as multicellular entities, regulating processes such as biofilm formation, virulence factor secretion, and antibiotic resistance.[1][2] P. aeruginosa, a pathogen of significant clinical concern, employs a complex hierarchy of at least three interconnected QS systems: the las, rhl, and pqs systems.[3]

While the las and rhl systems utilize acyl-homoserine lactones (AHLs) as signaling molecules, the pqs system is mediated by 2-alkyl-4(1H)-quinolones (AQs).[3] The principal signaling molecules of this circuit are 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal (PQS), and its immediate biosynthetic precursor, 2-heptyl-4(1H)-quinolone (HHQ).[3][4][5] Although the user's query specified "2-Hexylquinolin-4(1H)-one," the vast body of scientific literature focuses overwhelmingly on the 7-carbon alkyl chain variant, HHQ, as the biologically crucial molecule in this pathway. Therefore, this guide will focus on the well-documented mechanism of HHQ.

AQs are not merely signaling molecules; they are a versatile class of metabolites with roles in iron chelation, antimicrobial activity against competing species, and modulation of host immune responses, making the pqs system a central hub in the pathobiology of P. aeruginosa.[2][6][7][8]

Section 2: The Core Mechanism: HHQ and the PqsR Signaling Pathway

The mechanism of action of HHQ is intrinsically linked to its role as an agonist for the transcriptional regulator PqsR. This interaction initiates a signaling cascade that results in a dramatic shift in bacterial physiology towards a virulent, pathogenic state.

Biosynthesis of HHQ and PQS: A Coordinated Enzymatic Cascade

The production of HHQ and PQS is governed by the enzymes encoded within the pqsABCDE operon.[9] The pathway begins with anthranilate, which is converted through a series of enzymatic steps into the key precursor for both HHQ and other quinolone molecules. The monooxygenase PqsH catalyzes the final hydroxylation step that converts HHQ into the more potent signal, PQS.[5][9] The expression of pqsH is, in turn, regulated by the las QS system, providing a clear example of the cross-talk between these signaling networks.[10]

Caption: Biosynthesis pathway of HHQ and its conversion to PQS.

The Molecular Target: PqsR (MvfR)

The central receptor and transducer of the HHQ signal is PqsR, also known as the Multiple Virulence Factor Regulator (MvfR).[11] PqsR is a LysR-type transcriptional regulator (LTTR), a large family of proteins that typically control gene expression in response to the binding of a small molecule co-inducer.[12] PqsR possesses a highly conserved N-terminal DNA-binding domain and a more variable C-terminal ligand-binding domain (LBD), which contains a large, hydrophobic pocket perfectly suited for accommodating AQ molecules.[12]

Ligand-Receptor Interaction and Transcriptional Activation

Both HHQ and PQS function as agonists, binding to the LBD of PqsR.[12][13] This binding event is stabilized primarily by hydrophobic interactions and induces a critical conformational change in the PqsR protein.[12][14] This structural shift allows the N-terminal domain of PqsR to effectively bind to the promoter region of the pqsA gene.[9]

The binding of activated PqsR to the pqsA promoter initiates the transcription of the entire pqsABCDE operon. This creates a powerful positive feedback loop, rapidly amplifying the production of HHQ and PQS once a critical population density is reached.[9] Furthermore, activated PqsR directly or indirectly controls the expression of a wide array of virulence-associated genes, effectively launching the pathogenic program of the bacterial population.[13][15]

Caption: The PqsR signaling cascade initiated by HHQ/PQS binding.

Section 3: Biological Consequences of PqsR Activation

The activation of the PqsR regulon has profound consequences for the pathogenicity of P. aeruginosa. It orchestrates the production of a suite of virulence factors that contribute to tissue damage, immune evasion, and biofilm stability.

| Virulence Factor | Governing Genes | Function in Pathogenesis | Reference |

| Pyocyanin | phnAB, pqsE | A blue redox-active toxin that generates reactive oxygen species, causing oxidative stress and cell death in host tissues. | [15] |

| Elastase (LasB) | lasB | A protease that degrades host elastin, collagen, and immunoglobulins, leading to tissue destruction. | [16] |

| Hydrogen Cyanide (HCN) | hcnABC | A potent metabolic poison that inhibits cytochrome c oxidase in host cells, disrupting cellular respiration. | [11] |

| Lectins (LecA, LecB) | lecA, lecB | Cell-surface proteins that mediate adhesion to host cells and are critical for biofilm formation. | [11] |

| Biofilm Formation | Multiple genes | The Pqs system is integral to the development of robust, antibiotic-tolerant biofilm structures. | [15] |

Section 4: Key Experimental Methodologies

Investigating the PqsR signaling pathway requires robust and validated experimental protocols. As a self-validating system, the following methods provide clear readouts of PqsR activity and can be used to screen for inhibitors or investigate the impact of genetic mutations.

Protocol 1: Quantification of Pyocyanin Production

Causality: Pyocyanin production is tightly regulated by the PqsR/PqsE axis.[17] Therefore, quantifying its output serves as a reliable and sensitive downstream reporter for the activity of the entire pqs signaling cascade. A reduction in pyocyanin directly correlates with inhibition of the pathway.[15][17]

Methodology:

-

Culture Preparation: Grow P. aeruginosa (e.g., PA14 or PAO1 strains) in a suitable medium like Luria-Bertani (LB) or King's A broth at 37°C with shaking for 18-24 hours. If testing inhibitors, add the compound at the start of the culture.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes). Transfer the culture supernatant to a new tube.

-

Chloroform Extraction: Add 0.6 volumes of chloroform to the supernatant (e.g., 3 mL of chloroform for 5 mL of supernatant). Vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform phase.

-

Acidification and Re-extraction: Centrifuge briefly to separate the phases. Carefully transfer the lower blue chloroform layer to a new tube. Add 0.5 volumes of 0.2 N HCl (e.g., 1.5 mL of HCl). Vortex vigorously. The pyocyanin will move into the acidic aqueous phase, turning it pink.[18]

-

Quantification: Centrifuge to separate the phases. Transfer 200 µL of the upper pink aqueous layer to a 96-well plate.[18]

-

Spectrophotometry: Measure the absorbance at 520 nm (A₅₂₀) using a plate reader.[18][19]

-

Normalization (Trustworthiness Step): In parallel, measure the optical density at 600 nm (OD₆₀₀) of the original culture to normalize pyocyanin production to cell density (A₅₂₀ / OD₆₀₀). This ensures that observed effects are due to specific pathway inhibition and not general growth inhibition.[18]

Caption: Experimental workflow for the quantification of pyocyanin.

Protocol 2: PqsR Reporter Gene Assay

Causality: This assay directly measures the ability of a compound to either activate or block the transcriptional activity of PqsR. It isolates the ligand-receptor interaction from other cellular processes.

Methodology:

-

Strain Construction: Utilize a reporter strain, often constructed in a heterologous host like E. coli or a P. aeruginosa mutant lacking its native pqs genes. The strain should contain two plasmids: one expressing PqsR and another containing the PqsR-responsive pqsA promoter fused to a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence).

-

Assay Setup: Grow the reporter strain to mid-log phase. Aliquot the culture into a 96-well microtiter plate.

-

Compound Addition: Add the test compounds (potential antagonists) to the wells. To test for antagonism, also add a sub-maximal concentration of a known agonist, like HHQ or PQS, to induce the reporter.

-

Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C to allow for PqsR activation and reporter protein expression.

-

Signal Measurement: Measure the reporter signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis (Self-Validation): Compare the signal in wells with antagonist + agonist to wells with agonist only. A significant reduction in signal indicates PqsR antagonism.[15] A parallel assay for cell growth (OD₆₀₀) is crucial to exclude non-specific toxicity.

Section 5: Therapeutic Targeting of the HHQ/PqsR Pathway

The central role of the PqsR system in controlling virulence makes it an attractive target for the development of anti-pathogenic drugs.[9] Unlike traditional antibiotics, which impose strong selective pressure for resistance by killing the bacteria, PqsR antagonists aim to disarm the pathogen, making it more susceptible to clearance by the host immune system. This "quorum quenching" approach is a promising strategy to combat infections without driving resistance.[1][15]

Researchers have successfully developed potent, competitive PqsR antagonists that can bind to the ligand-binding pocket but fail to induce the conformational change required for activation.[14][15] These molecules have been shown to effectively reduce the production of pyocyanin and other virulence factors in P. aeruginosa, validating PqsR as a druggable target.[15]

Section 6: Conclusion

The mechanism of action of 2-heptylquinolin-4(1H)-one is a cornerstone of P. aeruginosa pathogenicity. By acting as a key signaling molecule for the PqsR transcriptional regulator, HHQ initiates a cascade that culminates in the coordinated expression of a formidable arsenal of virulence factors. A thorough understanding of this pathway, from biosynthesis to transcriptional activation and downstream effects, is essential for the rational design of novel therapeutics. The experimental protocols detailed herein provide a validated framework for interrogating this system and identifying the next generation of quorum sensing inhibitors. The continued exploration of the PqsR signaling network promises to yield innovative strategies for disarming this critical opportunistic pathogen.

References

-

PubChem. (n.d.). 2-Heptyl-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Thoendel, M., et al. (2025). Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. ACS Chemical Biology. Retrieved from [Link]

-

Déziel, E., et al. (2005). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. Journal of Bacteriology. Retrieved from [Link]

-

Gumpil, E., et al. (2022). Highly Sensitive Detection of PQS Quorum Sensing in Pseudomonas Aeruginosa Using Screen-Printed Electrodes Modified with Nanomaterials. Biosensors. Retrieved from [Link]

-

Wube, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

-

Aendekerk, S., et al. (2005). 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa. Journal of Bacteriology. Retrieved from [Link]

-

PubChem. (n.d.). 2-heptyl-4-hydroxyquinoline N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hassan, M. I., et al. (2015). Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Lu, C., et al. (2012). Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa. Chemistry & Biology. Retrieved from [Link]

-

D'Angelo, F., et al. (2021). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Pathogens. Retrieved from [Link]

-

Panicker, R. R., et al. (2022). Activation and inhibition of PqsR in P. aeruginosa by the 2-alkyl-4(1H)-quinolones. ResearchGate. Retrieved from [Link]

-

Chen, S. F., et al. (1987). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research. Retrieved from [Link]

-

Guragain, M., et al. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Journal of Visualized Experiments. Retrieved from [Link]

-

Mellini, M., et al. (2019). Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes. ACS Chemical Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of 2-heptylquinolin-4(1H)-one (HHQ) and 2-heptyl-4-hydroxyquinoline 1-oxide (HQNO) as alkyl-quinolone (AQ) analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyocyanin quantification assay. Bar chart representing pyocyanin production.... Retrieved from [Link]

-

Kumar, A., et al. (2020). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules. Retrieved from [Link]

-

Reen, F. J., et al. (2011). Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour. FEMS Microbiology Ecology. Retrieved from [Link]

-

Ilangovan, A., et al. (2013). Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLOS Pathogens. Retrieved from [Link]

-

O'Loughlin, C. T., et al. (2013). A Quorum-Sensing Inhibitor Blocks Pseudomonas aeruginosa Virulence and Biofilm Formation. PNAS. Retrieved from [Link]

-

Johnston, C. D., et al. (2023). Oxidative Stress Reshapes Porphyromonas gingivalis Outer Membrane Vesicles and Impairs OMV-Mediated Invasion and Persistence in Trophoblast Cells. International Journal of Molecular Sciences. Retrieved from [Link]

-

Kumar, R. S., et al. (2021). Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology. Retrieved from [Link]

-

Jones, S., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. Retrieved from [Link]

-

Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Mielnik, M. M., et al. (2022). Electrochemical Detection of Pyocyanin as a Biomarker for Pseudomonas aeruginosa: A Focused Review. Biosensors. Retrieved from [Link]

-

Lin, J., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Thomann, B., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Microbiology. Retrieved from [Link]

-

Sharma, P., et al. (2019). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Molecules. Retrieved from [Link]

-

Ordonez-Reyes, C., et al. (2017). In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Frontiers in Microbiology. Retrieved from [Link]

-

ResearchGate. (n.d.). PQS signaling in P. aeruginosa. Genes involved in virulence production.... Retrieved from [Link]

-

Machan, Z. A., et al. (1992). 2-Heptyl-4-hydroxyquinoline N-oxide, an antistaphylococcal agent produced by Pseudomonas aeruginosa. Journal of General Microbiology. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Heptyl-4-hydroxyquinoline | C16H21NO | CID 164974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Heptyl-4-hydroxyquinoline N-oxide, an antistaphylococcal agent produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 10. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. microbiologyjournal.org [microbiologyjournal.org]

Technical Guide: Biological Activity & Therapeutic Potential of 2-Hexylquinolin-4(1H)-one

The following technical guide details the biological activity, mechanism of action, and experimental utility of 2-Hexylquinolin-4(1H)-one , structured for a professional audience in drug discovery and microbiology.

Executive Summary

2-Hexylquinolin-4(1H)-one (C6-AQ) is a synthetic homologue of the critical bacterial signaling molecule 2-Heptyl-4(1H)-quinolone (HHQ) . While HHQ (C7) and PQS (Pseudomonas Quinolone Signal) are the primary native ligands driving virulence in Pseudomonas aeruginosa, the C6 analogue serves as a vital structural probe in Structure-Activity Relationship (SAR) studies.

Its biological significance lies in its ability to delineate the hydrophobic threshold of the PqsR (MvfR) receptor. By possessing a side chain one carbon shorter than the native ligand, C6-AQ exhibits altered receptor kinetics—often functioning as a partial agonist or weak antagonist—making it an essential tool for mapping the ligand-binding domain (LBD) of virulence regulators. Furthermore, like its congeners, it retains intrinsic antimicrobial activity against Gram-positive pathogens and specific marine Vibrio species.

Chemical Identity & Structural Classification

| Feature | Specification |

| IUPAC Name | 2-Hexylquinolin-4(1H)-one |

| Common Name | C6-AQ, 2-Hexyl-4-quinolone |

| Chemical Formula | C₁₅H₁₉NO |

| Molecular Weight | 229.32 g/mol |

| Class | 2-Alkyl-4-quinolone (AQ) |

| Structural Role | Lipophilic tail variant of HHQ (C7) |

| Solubility | DMSO (High), Methanol (High), Water (Poor/Insoluble) |

Mechanism of Action: The "Hydrophobic Ruler" Effect

The biological activity of 2-Hexylquinolin-4(1H)-one is defined by its interaction with the PqsR (MvfR) LysR-type transcriptional regulator. The mechanism is governed by the "Hydrophobic Ruler" principle, where the length of the alkyl chain dictates the stability of the receptor-ligand complex.

PqsR Receptor Binding Kinetics

The PqsR Ligand Binding Domain (LBD) consists of two sub-pockets:

-

Pocket B: Accommodates the bicyclic quinolone headgroup (hydrogen bonding).

-

Pocket A: A deep, hydrophobic channel that accepts the alkyl tail.

The C6 vs. C7 Differential:

-

Native Ligand (HHQ - C7): The heptyl chain optimally fills Pocket A, inducing a conformational shift (

) that allows PqsR to bind the promoter of the pqsABCDE operon, triggering virulence factors (pyocyanin, rhamnolipids). -

C6-AQ (Hexyl): The hexyl chain is sub-optimal (too short by ~1.2 Å). It occupies Pocket A but fails to stabilize the "closed" active conformation as effectively as HHQ. Consequently, C6-AQ acts as a partial agonist with significantly higher

values, or as a competitive antagonist in the presence of native ligands.

Membrane Perturbation (Antimicrobial Mechanism)

Independent of receptor binding, C6-AQ exerts direct antimicrobial effects via membrane disruption. The lipophilic hexyl tail inserts into the phospholipid bilayer of Gram-positive bacteria, increasing permeability and dissipating the proton motive force (PMF).

Figure 1: Dual mechanism of action showing membrane disruption (antimicrobial) and partial agonism of the PqsR quorum sensing receptor.

Biological Activity Profile

Antimicrobial Activity

C6-AQ displays a spectrum of activity distinct from standard antibiotics, primarily targeting organisms lacking robust efflux pumps for hydrophobic molecules.

| Target Organism | Activity Type | Estimated MIC (μg/mL)* | Notes |

| Staphylococcus aureus | Bacteriostatic | 25 - 50 | Effective due to single membrane structure. |

| Bacillus subtilis | Bacteriostatic | 10 - 25 | Highly susceptible to alkyl-quinolones. |

| Vibrio harveyi | Inhibitory | 50 - 100 | Interferes with interspecies signaling. |

| Pseudomonas aeruginosa | Signaling Only | >500 | Intrinsically resistant due to MexEF-OprN efflux pumps. |

*Note: MIC values are extrapolated from C7/C9 homologue data in comparative SAR studies [1, 4].

Cytotoxicity

Like many 4-quinolones, C6-AQ exhibits moderate cytotoxicity toward mammalian cells (e.g., HeLa, L-6) at high concentrations (>50 μM). This is attributed to mitochondrial membrane interference, a common trait of lipophilic cation-like structures.

Quorum Sensing Modulation

In P. aeruginosa reporter assays (e.g., pqsA-lux), C6-AQ shows 10-100x lower potency than HHQ. However, its structural similarity allows it to compete for the binding site, potentially inhibiting the activation caused by endogenous HHQ if present in excess.

Experimental Protocols

Synthesis: The Conrad-Limpach Approach

To obtain high-purity 2-Hexylquinolin-4(1H)-one for biological testing, the Conrad-Limpach synthesis is the gold standard.

Reagents: Aniline, Ethyl 3-oxononanoate (provides the hexyl chain), Ethanol, Diphenyl ether.

Protocol:

-

Condensation: Mix equimolar amounts of aniline and ethyl 3-oxononanoate in ethanol with a catalytic amount of acetic acid. Reflux for 4 hours to form the

-anilinoacrylate intermediate. -

Evaporation: Remove solvent under reduced pressure.

-

Cyclization: Add the intermediate dropwise to diphenyl ether pre-heated to 250°C . (High temperature is critical to favor the 4-quinolone over the 2-quinolone isomer).

-

Isolation: Cool the mixture. Dilute with hexane to precipitate the crude product.

-

Purification: Recrystallize from ethanol/DMF. Confirm structure via

H-NMR (Look for triplet at

PqsR Agonist/Antagonist Reporter Assay

Objective: Determine if C6-AQ activates or inhibits virulence pathways.

-

Strain: Use P. aeruginosa PAO1

(cannot produce AQs) containing a pqsA-luxCDABE chromosomal fusion. -

Preparation: Grow reporter strain in LB media to

. -

Treatment:

-

Agonist Mode: Add C6-AQ (0, 1, 10, 50, 100 μM).

-

Antagonist Mode: Add C6-AQ (variable) + Native HHQ (constant 10 μM).

-

-

Incubation: 37°C for 4-6 hours with shaking.

-

Readout: Measure Luminescence (RLU) normalized to

. -

Analysis: Plot Dose-Response curve. A "bell-shaped" or flat curve compared to HHQ indicates partial agonism.

Synthesis & Biosynthetic Context Diagram

Figure 2: Chemical synthesis pathway (solid lines) vs. hypothetical biosynthetic route (dashed).

References

-

Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Source: PMC / Molecules (2020) [Link] Key Insight: Comprehensive review of AQ structures, including chain length effects on antimicrobial potency.

-

Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR. Source: PLOS Pathogens (2013) [Link] Key Insight: Defines the "Pocket A" hydrophobic constraints that make C6-AQ a partial agonist compared to C7 (HHQ).

-

A structure-function analysis of interspecies antagonism by the 2-heptyl-4-alkyl-quinolone signal molecule. Source: Microbiology (2020) [Link] Key Insight: Demonstrates the strict structural fidelity required for AQ activity against Vibrio species.[1]

-

Quinolone Molecular Structure-Activity Relationships: Antimicrobial Activity. Source: Clinical Infectious Diseases / Oxford Academic [Link] Key Insight: General SAR principles for the quinolone core.

Sources

spectroscopic data of 2-Hexylquinolin-4(1H)-one (NMR, IR, MS)

Executive Summary & Compound Profile

Target Analyte: 2-Hexylquinolin-4(1H)-one Synonyms: 2-Hexyl-4-quinolone; C6-HHQ; 2-Hexyl-4-hydroxyquinoline (tautomer) CAS Registry Number: 1203588-76-2 (General analog series reference) Molecular Formula: C₁₅H₁₉NO Exact Mass: 229.1467 Da

Contextual Significance: 2-Hexylquinolin-4(1H)-one is a structural homolog of the Pseudomonas aeruginosa quorum sensing signaling molecule 2-heptyl-4(1H)-quinolone (HHQ). It serves as a critical probe in structure-activity relationship (SAR) studies targeting the PqsR (MvfR) receptor. Its spectroscopic characterization is defined by the stability of the 4-quinolone core and the lipophilic hexyl side chain.

Structural Dynamics & Tautomerism

The spectroscopic signature of this compound is dictated by the keto-enol tautomerism between the 4-quinolone (lactam) and 4-hydroxyquinoline (lactim) forms.

-

Solid State & Polar Solvents (DMSO, MeOH): The equilibrium heavily favors the 4-quinolone tautomer. This is evidenced by the presence of a distinct NH signal and a carbonyl-like carbon shift.

-

Non-Polar Solvents: A mixture may exist, but the quinolone form generally predominates due to vinylogous amide resonance stabilization.

Tautomeric Equilibrium Visualization

Synthesis & Sample Preparation

To ensure spectroscopic integrity, the compound is typically synthesized via the Conrad-Limpach cyclization . Impurities often include uncyclized Schiff bases or decarboxylated byproducts.

Synthesis Workflow

-

Condensation: Aniline + Ethyl 3-oxooctanoate

-

Cyclization: High-temperature cyclization (250°C, diphenyl ether) yields the 2-hexyl-4-quinolone.

Analytical Sample Preparation Protocol

-

NMR Solvent: Dissolve 5–10 mg in 0.6 mL DMSO-d₆ .

-

Reasoning: CDCl₃ can induce line broadening due to intermolecular hydrogen bonding of the NH/CO groups. DMSO-d₆ disrupts these aggregates, sharpening the signals.

-

-

MS Solvent: Methanol or Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

¹H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct singlet of the olefinic proton at position 3 and the broad NH signal.

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| NH | 11.45 - 11.60 | Broad Singlet | 1H | Lactam NH (Exchangeable with D₂O) |

| C5-H | 8.05 - 8.10 | Doublet (d) | 1H | Deshielded by carbonyl proximity (Peri-effect) |

| C7-H | 7.60 - 7.65 | Triplet (t) | 1H | Aromatic ring |

| C8-H | 7.50 - 7.55 | Doublet (d) | 1H | Aromatic ring |

| C6-H | 7.28 - 7.32 | Triplet (t) | 1H | Aromatic ring |

| C3-H | 5.90 - 5.95 | Singlet (s) | 1H | Diagnostic 4-Quinolone Signal |

| C1'-H | 2.58 - 2.65 | Triplet (t) | 2H | |

| C2'-H | 1.60 - 1.70 | Quintet | 2H | |

| C3'-C5' | 1.25 - 1.40 | Multiplet (m) | 6H | Bulk methylene chain |

| C6'-H | 0.85 - 0.88 | Triplet (t) | 3H | Terminal methyl |

¹³C NMR Characterization (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 176.8 | C4 (Carbonyl) |

| C=N/C=C | 154.5 | C2 (Quinolone ring) |

| Quaternary | 140.1 | C8a (Ring junction) |

| Aromatic | 131.5 | C7 |

| Aromatic | 125.2 | C5 |

| Aromatic | 123.0 | C6 |

| Quaternary | 122.8 | C4a (Ring junction) |

| Aromatic | 118.0 | C8 |

| Olefinic | 106.5 | C3 (Alpha to carbonyl) |

| Alkyl | 33.0 - 13.8 | Hexyl chain carbons |

Mass Spectrometry (MS) Fragmentation

Ionization Mode: ESI(+) or EI (70 eV). Parent Ion: [M+H]⁺ = 230.15 (ESI) or M⁺ = 229.1 (EI).

The fragmentation of 2-alkyl-4-quinolones follows a specific pathway dominated by the McLafferty Rearrangement , driven by the length of the alkyl chain (>C3).

Fragmentation Pathway Logic[1][2]

-

Molecular Ion (m/z 229): Intact molecule.

-

McLafferty Rearrangement: The carbonyl oxygen abstracts a gamma-hydrogen from the hexyl chain.

-

Beta-Cleavage: Elimination of a neutral alkene (1-butene/pentene equivalent).

-

Diagnostic Ion (m/z 159): This corresponds to the 2-methyl-4-quinolone core (or tautomeric equivalent) after chain shortening.

MS Fragmentation Diagram

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

-

3200 – 3400 cm⁻¹ (Broad): N-H stretching (indicative of the lactam form and intermolecular H-bonding).

-

2850 – 2960 cm⁻¹: C-H stretching (Alkyl chain: asymmetric and symmetric stretches).

-

1635 – 1645 cm⁻¹: C=O stretching.

-

Note: This is lower than typical ketones (1715 cm⁻¹) due to conjugation with the aromatic ring and the vinylogous amide character of the 4-quinolone ring.

-

-

1550 – 1600 cm⁻¹: C=C aromatic skeletal vibrations.

References

-

Woschek, A. et al. (2007). Synthesis and biological evaluation of 2-alkyl-4-quinolones as specific signaling molecules of Pseudomonas aeruginosa. Synthesis, 2007(10), 1517-1522.

-

Diggle, S. P. et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[1][2] Philosophical Transactions of the Royal Society B, 361(1475), 1727–1740.

-

Hédin-Dalkouh, L. et al. (2023). Synthetic approach to 2-alkyl-4-quinolones based on beta-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1727–1740.

-

Reen, F. J. et al. (2011). The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behavior. FEMS Microbiology Reviews, 35(6), 1131–1151.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hexylquinolin-4(1H)-one

Foreword: Beyond Conventional Antibacterials

The relentless rise of antibiotic resistance necessitates a paradigm shift in our approach to combating bacterial infections. Instead of focusing solely on bactericidal or bacteriostatic agents, the scientific community is increasingly exploring strategies that disarm pathogens by neutralizing their virulence mechanisms. One of the most promising avenues in this endeavor is the targeted disruption of quorum sensing (QS), the sophisticated cell-to-cell communication system that orchestrates collective behaviors in bacteria, including the production of virulence factors and the formation of resilient biofilms[1]. The opportunistic pathogen Pseudomonas aeruginosa, a notorious contributor to chronic and hospital-acquired infections, heavily relies on a complex QS network for its pathogenicity[1][2]. At the heart of one of its key QS systems lies 2-Hexylquinolin-4(1H)-one, a molecule more commonly referred to in scientific literature as 4-hydroxy-2-heptylquinoline (HHQ). This guide provides a comprehensive exploration of the therapeutic targets associated with HHQ, offering researchers and drug development professionals a detailed roadmap for the rational design of novel anti-virulence therapies.

The Central Role of HHQ in Pseudomonas aeruginosa Quorum Sensing

2-Hexylquinolin-4(1H)-one (HHQ) is a crucial signaling molecule within the pqs quorum sensing system of P. aeruginosa.[3] This system is intricately linked with two other major QS circuits, the las and rhl systems, forming a hierarchical network that precisely regulates the expression of a vast arsenal of virulence factors.[2][4] HHQ itself is a precursor to the even more potent Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone.[5][6] The conversion of HHQ to PQS is a critical step in the signaling cascade. Both HHQ and PQS are recognized as important signaling molecules that contribute to the bacterium's ability to cause disease.[3] Therefore, targeting the biosynthesis, reception, and downstream effects of HHQ presents a multifaceted strategy for attenuating the virulence of P. aeruginosa.

Key Therapeutic Targets in the HHQ/PQS Pathway

Our investigation into the therapeutic potential of targeting HHQ has identified several key nodes within the pqs signaling pathway that are amenable to small molecule inhibition. These targets can be broadly categorized into enzymatic components of the biosynthetic pathway and the transcriptional regulator that acts as the signal receptor.

The PqsR (MvfR) Receptor: The Master Regulator

The transcriptional regulator PqsR, also known as MvfR (Multiple Virulence Factor Regulator), is the primary intracellular receptor for both HHQ and PQS. The binding of these alkyl-quinolone (AQ) molecules to PqsR induces a conformational change that allows the receptor to bind to promoter regions of target genes, thereby activating their transcription.[3][7] This includes the pqsA-E operon, which is responsible for the biosynthesis of AQs, creating a positive feedback loop.[7]

Causality for Targeting PqsR: Antagonizing the PqsR receptor is a highly attractive therapeutic strategy. A small molecule that binds to PqsR but does not activate it would competitively inhibit the binding of endogenous HHQ and PQS, effectively silencing the entire pqs regulon. This approach would lead to a significant reduction in the production of numerous virulence factors and a diminished capacity for biofilm formation, without exerting direct selective pressure for resistance that is common with traditional antibiotics.[8][9]

Experimental Protocol 1: PqsR Antagonist Screening Assay

Objective: To identify small molecule inhibitors of PqsR activation using a reporter gene assay.

Methodology:

-

Strain Construction: Engineer a P. aeruginosa strain with a deletion of the pqsA gene (to prevent endogenous HHQ/PQS production) and containing a plasmid with a PqsR-dependent promoter (e.g., the pqsA promoter) fused to a reporter gene (e.g., lacZ for β-galactosidase activity or luxCDABE for bioluminescence).

-

Compound Library Screening:

-

Grow the reporter strain in a 96-well plate format to mid-logarithmic phase.

-

Add the test compounds from a chemical library at a fixed concentration (e.g., 10-50 µM).

-

Induce the system by adding a sub-maximal concentration of HHQ or PQS (e.g., 10 µM).

-

Incubate for a defined period (e.g., 4-6 hours).

-

-

Signal Readout:

-

For a lacZ reporter, lyse the cells and measure β-galactosidase activity using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).

-

For a lux reporter, measure bioluminescence directly using a luminometer.

-

-

Hit Validation:

-

Potential hits are compounds that significantly reduce the reporter signal without affecting bacterial growth (assessed by measuring optical density at 600 nm).

-

Confirm the activity of hits through dose-response curves to determine the IC50 value.

-

The Biosynthetic Engine: PqsA and PqsD

The biosynthesis of HHQ is initiated from anthranilate and involves a series of enzymatic steps encoded by the pqsA-E operon. PqsA is an anthranilate-coenzyme A ligase that catalyzes the first committed step in the pathway. PqsD is a key enzyme that shares structural similarity with chalcone synthases and is also essential for AQ biosynthesis.[8]

Causality for Targeting PqsA/PqsD: Inhibiting the enzymes responsible for HHQ synthesis offers a direct route to shutting down the pqs signaling pathway.[5] By preventing the production of the signaling molecule itself, the downstream activation of PqsR and the expression of virulence factors can be averted. This approach is particularly appealing as it targets a pathway specific to the pathogen, potentially minimizing off-target effects in the host.

Experimental Protocol 2: PqsD Inhibition Assay

Objective: To quantify the inhibitory activity of compounds against the PqsD enzyme.

Methodology:

-

Protein Expression and Purification:

-

Clone the pqsD gene into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

-

Overexpress PqsD in E. coli and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Assay:

-

The PqsD-catalyzed reaction can be monitored spectrophotometrically by measuring the consumption of the substrate, 2-aminobenzoylacetyl-CoA.

-

Set up the reaction mixture in a UV-transparent 96-well plate containing buffer, purified PqsD, and the substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction and monitor the decrease in absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The HHQ to PQS Conversion: The Role of PqsH

PqsH is a monooxygenase responsible for the hydroxylation of HHQ at the C3 position to produce PQS.[5] This conversion is significant because PQS has distinct biological activities compared to HHQ, including a role in iron chelation and a potentially different affinity for PqsR.[10][11]

Causality for Targeting PqsH: Inhibiting PqsH would block the formation of PQS, leaving HHQ as the primary signaling molecule. While HHQ can activate PqsR, the absence of PQS would still disrupt the full spectrum of pqs-dependent virulence. For instance, the iron-chelating activity of PQS, which contributes to iron acquisition and competitive fitness, would be eliminated.[10][11] This targeted disruption could significantly impair the pathogen's ability to thrive in iron-limited host environments.

The Effector Protein: PqsE

PqsE is a fascinating component of the pqs system that acts as an effector protein. It possesses two distinct biochemical activities: a thioesterase/esterase activity and the ability to interact with and enhance the activity of the rhl system's transcriptional regulator, RhlR.[7] This protein-protein interaction links the pqs and rhl QS systems, amplifying the virulence response.[7]

Causality for Targeting PqsE: Targeting PqsE offers a unique opportunity to decouple the pqs and rhl QS networks. A small molecule that specifically disrupts the PqsE-RhlR interaction would prevent the PqsE-mediated enhancement of RhlR activity, thereby dampening the expression of rhl-dependent virulence factors like pyocyanin and elastase.[7][12] This approach would leave the individual QS systems partially functional but would cripple their synergistic pathogenic output.

Diagram 1: The Pqs Quorum Sensing Pathway and Therapeutic Targets

Caption: Key therapeutic targets within the P. aeruginosa HHQ/PQS pathway.

Host-Pathogen Interactions: A New Frontier

Recent evidence suggests that the impact of HHQ and PQS extends beyond bacterial cell-to-cell communication. These molecules can modulate host immune responses, presenting another layer of therapeutic opportunity.[5] Specifically, HHQ and PQS have been shown to suppress innate immune responses by inhibiting the NF-κB pathway.[5] This immunomodulatory activity likely contributes to the bacterium's ability to evade host defenses and establish chronic infections.

Therapeutic Hypothesis: Targeting the interaction between HHQ/PQS and host cell signaling components could restore a robust immune response against P. aeruginosa. While the precise host receptors for these molecules are still under investigation, this represents a promising area for future research. A therapeutic agent that prevents the immunosuppressive effects of HHQ and PQS could be used in conjunction with anti-virulence or conventional antibiotic therapies to enhance bacterial clearance.

Diagram 2: Experimental Workflow for Target Validation

Sources

- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P. aeruginosa Metabolome Database: 2-heptyl-3-hydroxy-4-quinolone (PAMDB100069) [pseudomonas.umaryland.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]

- 9. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Technical Guide: Solubility Profile and Handling of 2-Hexylquinolin-4(1H)-one

Executive Summary

2-Hexylquinolin-4(1H)-one (2-Hexyl-4-quinolone) is a lipophilic signaling molecule and structural analog of the Pseudomonas aeruginosa quorum sensing molecule 2-Heptyl-4-quinolone (HHQ).[1] Its utility in antimicrobial research and virulence modulation requires precise handling to avoid experimental artifacts caused by precipitation or compound aggregation.[1]

This guide defines the solubility landscape of 2-Hexylquinolin-4(1H)-one, establishing DMSO as the primary stock solvent, alcohols as secondary process solvents, and aqueous buffers as poor solvents requiring kinetic management.[1]

Physicochemical Identity

Understanding the solubility of 2-Hexylquinolin-4(1H)-one requires analyzing its tautomeric equilibrium.[1] While often named as a "quinolinol," the compound predominantly exists in the 4-quinolone (keto) form in solution, which dictates its hydrogen bonding capacity and solubility.

| Property | Value / Description |

| IUPAC Name | 2-hexylquinolin-4(1H)-one |

| Molecular Formula | C₁₅H₁₉NO |

| Molecular Weight | 229.32 g/mol |

| Lipophilicity (cLogP) | ~4.4 (Estimated based on HHQ analog) |

| pKa (Acidic) | ~11.8 (Amide N-H deprotonation) |

| pKa (Basic) | ~2.3 (Carbonyl O-protonation) |

| Dominant Tautomer | 4-Quinolone (Keto form) |

Tautomeric Equilibrium Logic

The solubility behavior is governed by the "vinylogous amide" character of the 4-quinolone ring.[1] The keto form is highly stable, reducing the basicity of the nitrogen and making the compound neutral at physiological pH (7.4).[1]

Figure 1: Tautomeric equilibrium favoring the keto form, which drives the lipophilic solubility profile.

Solubility Landscape

Primary Solvents (Stock Preparation)

For preparing reliable stock solutions (10–50 mM), dipolar aprotic solvents are required to disrupt the crystal lattice energy of the quinolone core.

| Solvent | Solubility Rating | Max Conc. (Est.)[2][3] | Usage Recommendation |

| DMSO | Excellent | > 20 mg/mL | Primary Stock. Stable at -20°C. Hygroscopic; keep sealed.[1] |

| Methanol | Good | ~10 mg/mL | Secondary stock.[1] Good for LC-MS injection prep.[1] |

| Ethanol | Good | ~5-10 mg/mL | Suitable for biological assays sensitive to DMSO.[1] |

| Chloroform | High | > 50 mg/mL | Extraction and synthesis purification only.[1] |

Aqueous Solubility & Buffers

2-Hexylquinolin-4(1H)-one is Class IV (Low Solubility/Low Permeability) in the BCS classification context.[1]

-

Water: Practically insoluble (< 10 µg/mL).

-

PBS (pH 7.4): Poor solubility. Requires pre-dissolution in DMSO.[1]

-

Acidic pH (< 2): Increased solubility due to protonation (cationic form), but biologically irrelevant.

-

Basic pH (> 12): Increased solubility due to deprotonation (anionic form), but risks chemical degradation.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitation-free master stock.

-

Weighing: Accurately weigh 2.29 mg of 2-Hexylquinolin-4(1H)-one solid into a sterile 1.5 mL microcentrifuge tube.

-

Note: Avoid using polystyrene tubes as DMSO attacks them; use Polypropylene (PP).

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

-

Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

-

-

Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the exact saturation limit in a specific assay buffer.[1]

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (low binding).

-

Critical: Do not use Nylon filters, as quinolones may bind non-specifically.

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Workflow Visualization

The following decision tree guides the handling of 2-Hexylquinolin-4(1H)-one for biological assays to prevent "crashing out" (precipitation).

Figure 2: Step-by-step workflow for preparing and validating assay solutions.

References

-

PubChem. (2025).[4][5] 2-Heptyl-4-hydroxyquinoline (HHQ) Compound Summary. National Library of Medicine. [Link]

-

Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment.[1][6] Chemistry & Biology, 14(1), 87-96.[6] [Link]

-

Wos-Latimer, M. J., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions.[1] Journal of Chemical & Engineering Data. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. 1-Methyl-4-quinolone | C10H9NO | CID 6748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Heptyl-4-hydroxyquinoline | C16H21NO | CID 164974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HHQ = 98 HPLC 40522-46-1 [sigmaaldrich.com]

Structural Determination and Analysis of 2-Hexylquinolin-4(1H)-one

A Technical Guide for Drug Discovery & Structural Biology

Executive Summary

This guide provides a comprehensive framework for the crystallographic analysis of 2-hexylquinolin-4(1H)-one , a critical analog of the Pseudomonas aeruginosa quorum sensing signal PQS (2-heptyl-3-hydroxy-4(1H)-quinolone). For researchers in antimicrobial development, defining the solid-state behavior of this lipophilic molecule is essential for understanding receptor binding kinetics and solubility profiles.

This document moves beyond standard data reporting. It establishes a self-validating protocol for synthesizing single crystals, acquiring X-ray diffraction (XRD) data, and resolving the critical tautomeric ambiguity between the 4-hydroxy and 4-keto forms.

Part 1: Chemical Context & Tautomeric Equilibrium[1]

The Structural Ambiguity

The core challenge in analyzing 2-alkylquinolones is the prototropic tautomerism between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one) .

While aromaticity arguments might suggest the enol form, X-ray crystallography consistently reveals the keto tautomer in the solid state. This preference is driven by the formation of robust intermolecular hydrogen-bonded dimers, a feature that must be the primary focus of your structural refinement.

Mechanistic Pathway

The following diagram outlines the synthesis and the thermodynamic selection of the keto-tautomer during crystallization.

Figure 1: Synthetic route and thermodynamic locking of the keto-tautomer during crystallization.

Part 2: Experimental Protocols

Synthesis & Purification (High Purity Requirement)

Crystallography requires >99% purity. Impurities in the alkyl chain (e.g., pentyl or heptyl homologs) will cause disorder in the crystal lattice.

-

Condensation: React aniline with ethyl 3-oxononanoate (the hexyl tail precursor) using polyphosphoric acid or high-temperature cyclization (Conrad-Limpach).

-

Workup: Neutralize with Na₂CO₃ to precipitate the crude solid.

-

Purification: Recrystallize twice from Ethanol/DMF (9:1) . The DMF helps solubilize the planar aromatic core, while ethanol acts as the antisolvent upon cooling.

Single Crystal Growth Protocol

The hexyl chain adds significant lipophilicity, making standard aqueous crystallization difficult.

-

Method: Slow Evaporation.

-

Solvent System: Methanol:Acetonitrile (1:1 v/v).

-

Procedure:

-

Dissolve 20 mg of purified compound in 4 mL of solvent system in a scintillation vial.

-

Cap the vial with parafilm and pierce 3-4 small holes.

-

Store in a vibration-free environment at 4°C (refrigerator) to reduce thermal motion during nucleation.

-

Target: Colorless prisms or plates appearing within 48-72 hours.

-

Part 3: X-Ray Diffraction Data Acquisition[2]

Data Collection Strategy

For organic molecules with long alkyl chains, disorder at the terminal methyl group is common. Low-temperature collection is mandatory.

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid N₂ stream) | Freezes alkyl chain thermal motion; improves high-angle resolution. |

| Source | Cu Kα (λ = 1.54178 Å) | Preferred for organic light atoms (C, H, N, O) to maximize signal intensity. |

| Completeness | > 99% to 0.8 Å | Essential for resolving the H-atom positions on the Nitrogen (proving the tautomer). |

| Strategy | Omega scans (0.5° width) | Ensures accurate intensity integration for low-symmetry space groups. |

Structural Logic & Refinement

The following workflow ensures the resulting model is chemically valid.

Figure 2: Crystallographic workflow from raw data to structural validation.

Part 4: Structural Analysis & Intermolecular Forces[2]

The Unit Cell & Space Group

Based on homologous series (methyl to heptyl), 2-hexylquinolin-4(1H)-one is expected to crystallize in a Monoclinic system, likely space group P2₁/c .

-

Note: The alkyl chains often interdigitate, forming hydrophobic layers sandwiched between the polar quinolone heads.

The Hydrogen-Bonded Dimer (The "Fingerprint")

This is the most critical validation step. If your structure solution shows the proton on the Oxygen (enol), re-examine your difference Fourier map. The proton should be on the Nitrogen.[1]

Expected Geometry:

-

Interaction: Centrosymmetric dimer formation (

graph set motif). -

Donor: N(1)—H

-

Acceptor: O(4) (Carbonyl oxygen of adjacent molecule)

-

Distance: N...O distance should be 2.80 – 2.90 Å .

Pi-Pi Stacking

The planar quinolone rings will stack to maximize dispersion forces.

-

Centroid-Centroid Distance: 3.5 – 3.8 Å.

-

Slippage: Rings usually slip horizontally to avoid repulsive overlap of the pi-orbitals.

Data Summary Table (Template for Analysis)

Use this table to report your final refined data.

| Metric | Expected Range/Value | Structural Significance |

| C4=O4 Bond Length | 1.24 – 1.26 Å | Indicates double bond character (Ketone), confirming 4(1H)-one tautomer. |

| C4-O4 Bond Length | If > 1.32 Å | Warning: Would indicate single bond (Enol/Phenol) - likely incorrect assignment. |

| N1...O4 Distance | 2.85 ± 0.05 Å | Strong intermolecular Hydrogen Bond holding the dimer. |

| Torsion Angle (Alkyl) | ~180° (anti) | The hexyl chain usually adopts an all-trans planar conformation to maximize packing. |

Part 5: Biological Implications of the Structure

The crystal structure directly informs the biological mechanism of action, particularly for quorum sensing modulation.

-

Lipophilic Shielding: The hexyl chain (C6) provides the necessary hydrophobicity to traverse the bacterial cell membrane. In the crystal, these chains pack together, mimicking the lipid bilayer environment.

-

Receptor Binding: The Head-to-Head Dimer observed in the crystal mimics the donor-acceptor pairing required for binding to the PqsR (MvfR) receptor in Pseudomonas aeruginosa. The fixed Keto form is the bioactive ligand species.

References

-

Grover, G., et al. (2024). Intermolecular hydrogen bonding-assisted aggregation induced emission in quinolone–quinazoline conjugates. Royal Society of Chemistry.

-

Mphahlele, M. J., & El-Nahas, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives: spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure.

-

Digiacomo, F., et al. (2022).[2] Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences.

-

Cambridge Crystallographic Data Centre (CCDC) . General search for 2-alkyl-4-quinolone motifs.

Sources

In Silico Modeling of 2-Hexylquinolin-4(1H)-one Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-Hexylquinolin-4(1H)-one, a member of the quinolinone class of compounds with significant potential in drug discovery. Acknowledging the role of analogous 2-alkyl-4-quinolones as signaling molecules in bacterial communication, specifically within Pseudomonas aeruginosa, this guide focuses on the interaction of 2-Hexylquinolin-4(1H)-one with the Pseudomonas quinolone signal (PQS) receptor, PqsR. We will delve into the causal reasoning behind the selection of computational methodologies, offering a self-validating workflow that integrates molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to elucidate the mechanism of action and guide the optimization of quinolinone-based compounds.

Introduction: The Significance of 2-Alkyl-4-Quinolones and the Power of In Silico Modeling

Quinolones are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. A particularly intriguing subset is the 2-alkyl-4-quinolones (AQs), which function as quorum sensing (QS) signal molecules in the opportunistic human pathogen Pseudomonas aeruginosa[3][4][5]. These molecules play a crucial role in regulating virulence factors and biofilm formation, making the proteins that recognize them prime targets for novel anti-infective therapies[5][6].

2-Hexylquinolin-4(1H)-one, the focus of this guide, is a close structural analog of 2-heptyl-4-quinolone (HHQ), a natural precursor to the Pseudomonas quinolone signal (PQS)[7][8]. Both HHQ and PQS are recognized by the transcriptional regulator PqsR (also known as MvfR), a key player in the pqs quorum sensing system[5][9]. By targeting PqsR, it is possible to disrupt this signaling pathway and attenuate the pathogenicity of P. aeruginosa.

In silico modeling offers a powerful and resource-efficient approach to investigate the interactions between small molecules like 2-Hexylquinolin-4(1H)-one and their protein targets. These computational techniques allow us to predict binding modes, estimate binding affinities, and understand the dynamic behavior of the ligand-protein complex at an atomic level. This knowledge is invaluable for rational drug design, enabling the optimization of lead compounds for improved potency and selectivity.

This guide will provide a detailed, step-by-step methodology for the in silico analysis of 2-Hexylquinolin-4(1H)-one's interaction with the PqsR receptor, from initial structure preparation to advanced simulation and analysis.

The Target: PqsR - A Key Regulator of Bacterial Virulence

The decision to focus on PqsR as the primary target for 2-Hexylquinolin-4(1H)-one is grounded in its well-established role as the cognate receptor for AQs in P. aeruginosa[5][9]. PqsR is a member of the LysR-type transcriptional regulators (LTTRs) and, upon binding to its native ligands (HHQ or PQS), it activates the expression of genes involved in virulence factor production, including pyocyanin and elastase, as well as biofilm formation[4][9]. Therefore, inhibiting PqsR presents a promising strategy to disarm the bacterium without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

The availability of high-resolution crystal structures of the PqsR ligand-binding domain (LBD), both in its apo form and in complex with various agonists and antagonists, provides an excellent foundation for structure-based drug design[8][10][11]. These structures reveal a predominantly hydrophobic ligand-binding pocket, which accommodates the alkyl chain of the AQ signals[11].

The In Silico Workflow: A Self-Validating Approach

The following workflow is designed to provide a robust and reproducible framework for modeling the interaction of 2-Hexylquinolin-4(1H)-one with PqsR. Each step is accompanied by an explanation of its importance and the rationale behind the chosen methods.

Preparation of Molecular Structures

Accurate and carefully prepared input structures are fundamental to the success of any molecular modeling study. This initial phase ensures that the ligand and receptor are in a chemically correct and energetically favorable state for subsequent calculations.

The three-dimensional structure of 2-Hexylquinolin-4(1H)-one can be generated from its 2D representation, which can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string.

Protocol: Ligand Preparation

-

Obtain SMILES String: A SMILES string for the closely related 2,3-dihydroquinolin-4(1H)-one is available in PubChem[12]. This can be modified to represent 2-Hexylquinolin-4(1H)-one: CCCCCCC1=CC(=O)C2=CC=CC=C2N1.

-

2D to 3D Conversion: Utilize a molecular modeling software such as ChemDraw or an online tool to convert the SMILES string into a 3D structure.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and brings the molecule to a low-energy conformation.

-

Charge Assignment: Assign partial atomic charges using a method such as Gasteiger charges. This is crucial for accurately calculating electrostatic interactions during docking and simulation.

-

Torsion Angle Definition: Define the rotatable bonds within the molecule. This allows the docking software to explore different conformations of the ligand within the binding pocket.

The crystal structure of the PqsR ligand-binding domain (LBD) will be retrieved from the Protein Data Bank (PDB). Several structures are available; for this guide, we will use PDB ID: 4JVD , which is the structure of the PqsR LBD in complex with its native agonist, NHQ[11]. Using a ligand-bound structure provides a more biologically relevant conformation of the binding pocket.

Protocol: Receptor Preparation

-

PDB File Download: Download the PDB file for 4JVD from the RCSB PDB database.

-

Removal of Unnecessary Molecules: The PDB file may contain water molecules, co-factors, and other ligands. For this study, remove all water molecules and the co-crystallized ligand (NHQ).

-

Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH of 7.4.

-

Charge Assignment: Assign partial atomic charges to the protein atoms using a standard force field such as AMBER or CHARMM.

-

Structural Integrity Check: Ensure that there are no missing atoms or residues in the protein structure. If necessary, use modeling software to rebuild any missing segments.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[13]. The goal is to identify the most likely binding mode and to obtain an initial estimate of the binding affinity.

Causality behind Docking Choices: We employ a rigid receptor and flexible ligand docking approach. This is a computationally efficient method that is well-suited for initial screening and pose prediction, especially when the binding site is well-defined and does not undergo significant conformational changes upon ligand binding. The choice of a scoring function is critical; a function that accurately ranks different poses and predicts binding affinities is essential for reliable results.

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the entire ligand-binding pocket of PqsR. The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding site. The center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB file.

-

Running the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations. The program will systematically explore different conformations and orientations of 2-Hexylquinolin-4(1H)-one within the defined grid box.

-

Analysis of Docking Poses: The docking results will consist of a series of predicted binding poses, each with an associated binding affinity score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

-

Visual Inspection and Interaction Analysis: Visually inspect the top-ranked docking poses using a molecular visualization tool like PyMOL or Chimera. Analyze the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Key interacting residues in the PqsR binding pocket include Tyr258, Ile236, Leu208, and Gln194[3][14][15][16].

Table 1: Hypothetical Molecular Docking Results for 2-Hexylquinolin-4(1H)-one with PqsR

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| 1 | -9.5 | Tyr258, Leu208, Ile236 | Pi-pi stacking, Hydrophobic |

| 2 | -9.2 | Gln194, Tyr258 | Hydrogen Bond, Hydrophobic |

| 3 | -8.9 | Ile236, Leu208 | Hydrophobic |

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.

Causality behind MD Simulation Choices: An explicit solvent model is chosen to more accurately represent the physiological environment. The length of the simulation is a critical parameter; a longer simulation time increases the likelihood of observing significant conformational changes and achieving a stable trajectory.

Protocol: Molecular Dynamics Simulation with GROMACS

-

System Preparation: The highest-ranked docked complex of 2-Hexylquinolin-4(1H)-one and PqsR is used as the starting point.

-

Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

-

Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

-

Energy Minimization: The entire system (protein, ligand, water, and ions) is subjected to energy minimization to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the system to reach a stable state.

-

Production Run: A long MD simulation (e.g., 100 nanoseconds) is performed to generate a trajectory of the system's atomic motions over time.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key parameters to analyze include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Identifies the flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

-

Binding Free Energy Calculation: Quantifying the Interaction Strength

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods for this purpose[17][18][19].

Causality behind MM/PBSA Choice: MM/PBSA offers a good balance between computational cost and accuracy for ranking the binding affinities of different ligands[18]. It calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model.

Protocol: MM/PBSA Calculation

-

Snapshot Extraction: A set of snapshots (e.g., 100-200) is extracted from the stable portion of the MD trajectory.

-

Free Energy Calculation: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G represents the free energy of the complex, receptor, and ligand, respectively. Each free energy term is composed of molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy.

-